6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is classified under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine in the structure enhances its reactivity and potential biological activity, making it an interesting target for synthetic chemists and pharmacologists.
The synthesis of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine can be achieved through various methods, typically involving cyclization reactions. One common approach is the condensation of appropriate precursors containing both imidazole and pyridazine functionalities.
The molecular structure of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine can be represented as follows:
The compound features a chlorine atom at the 6-position of the imidazo-pyridazine ring, which contributes to its chemical properties and potential interactions with biological targets.
6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine likely involves its interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine are critical for understanding its behavior in various environments:
6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine has several scientific applications:
The systematic exploration of heterocyclic compounds represents a cornerstone of modern medicinal chemistry, with nitrogen-containing bicyclic frameworks emerging as privileged structures in pharmaceutical development. Among these, the imidazo[1,2-b]pyridazine scaffold was first synthesized in the 1960s by Yoneda and coworkers, marking the inception of a structurally versatile chemotype [1]. This nine-membered [5,6]-fused bicyclic system combines the imidazole and pyridazine rings, offering a unique electronic configuration characterized by an elevated dipole moment that facilitates strong interactions with biological targets [1]. Historically, the replacement of benzene rings with pyridazine counterparts in drug molecules demonstrated significant improvements in physicochemical properties—particularly solubility and metabolic stability—while reducing toxicity profiles [1]. The scaffold gained pharmaceutical validation with the 2012 approval of ponatinib, a potent tyrosine kinase inhibitor for leukemia treatment, establishing imidazo[1,2-b]pyridazine as a structurally privileged framework in oncology and beyond [1].
Imidazo[1,2-b]pyridazine derivatives exhibit remarkable versatility in modulating key signaling pathways through targeted kinase inhibition. Their structural architecture facilitates hinge-binding interactions in kinase ATP-binding sites, while strategic substitutions enable selective targeting across diverse kinase families. This scaffold’s significance is exemplified in several therapeutic contexts:
Oncogenic Kinase Inhibition: Derivatives exhibit picomolar to nanomolar potency against kinases driving tumorigenesis. Compound 22 (TM471-1), featuring the 6-chloro-2,3-dihydro-imidazo[1,2-b]pyridazine core, inhibits Bruton tyrosine kinase with an half maximal inhibitory concentration of 1.3 nanomolar, demonstrating complete tumor regression in xenograft models at 15 milligrams per kilogram dosing [2] [5]. Similarly, PI3K/mTOR dual inhibitors derived from this scaffold achieve half maximal inhibitory concentration values of 0.06 nanomolar (phosphoinositide 3-kinase alpha) and 3.12 nanomolar (mechanistic target of rapamycin), outperforming earlier chemotypes in preclinical models [4].
Immunomodulatory Applications: Transforming growth factor beta-activated kinase 1 inhibitors bearing 6-morpholine substitutions exhibit nanomolar enzymatic inhibition (half maximal inhibitory concentration = 55 nanomolar) and suppress multiple myeloma cell proliferation (half maximal growth inhibitory concentration = 30 nanomolar) by disrupting nuclear factor kappa-light-chain-enhancer of activated B cells and signal transducer and activator of transcription 3 signaling cascades [6].
Pseudokinase Targeting: Tyrosine kinase 2 pseudokinase domain ligands with optimized 6-substituents block interleukin-12 and interleukin-23 signaling, showing efficacy in rat adjuvant arthritis models at 5 milligrams per kilogram twice daily dosing [3].
Table 1: Therapeutic Applications of Imidazo[1,2-B]pyridazine Kinase Inhibitors
Therapeutic Area | Molecular Target | Representative Derivative | Potency (half maximal inhibitory concentration) | Clinical Status |
---|---|---|---|---|
Hematologic Malignancies | Bruton tyrosine kinase | TM471-1 (compound 22) | 1.3 nanomolar | Phase I Clinical Trials (CXHL2300956) |
Solid Tumors | Phosphoinositide 3-kinase alpha/Mechanistic target of rapamycin | Compound 19 | 0.06 nanomolar/3.12 nanomolar | Preclinical |
Autoimmune Disorders | Tyrosine kinase 2 pseudokinase | Compound 6 | Ki = low nanomolar | Preclinical |
Multiple Myeloma | Transforming growth factor beta-activated kinase 1 | Compound 26 | 55 nanomolar | Preclinical |
The strategic incorporation of chlorine at position 6 and saturation of the 2,3-bond in imidazo[1,2-b]pyridazine derivatives addresses multiple drug design imperatives: metabolic stability, target engagement, and selectivity optimization.
Electronic and Steric Optimization: The chlorine atom’s strong electron-withdrawing character reduces the electron density of the adjacent pyridazine ring, enhancing hydrogen-bond acceptor capacity for hinge region interactions in kinases. This effect is particularly advantageous in Bruton tyrosine kinase inhibition, where derivatives like TM471-1 achieve irreversible covalent binding to cysteine 481 through electrophilic warheads positioned on the 2,3-dihydro-imidazo[1,2-b]pyridazine framework [2]. Concurrently, saturation of the 2,3-bond reduces planarity, potentially improving selectivity by mitigating off-target interactions with kinases requiring planar scaffolds [5].
Metabolic Stabilization: Chlorine substitution significantly attenuates oxidative metabolism vulnerabilities. Comparative studies of unsubstituted versus 6-chloro analogues demonstrate substantially improved liver microsomal stability—human microsomal recovery increases from 11% to >88% after 10-minute incubation—attributed to deactivation of metabolic hot spots [3]. The 2,3-dihydro modification further impedes cytochrome P450-mediated oxidation by eliminating conjugated double-bond systems prone to epoxidation [2].
Permeability Enhancement: Intramolecular hydrogen-bonding capabilities of the 6-chloro substituent facilitate cell membrane penetration. In tyrosine kinase 2 inhibitors, analogues featuring 6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino groups exhibit Caco-2 permeability values of 169 nanometers per second versus 34 nanometers per second in non-chlorinated predecessors, correlating with enhanced in vivo exposure [3]. This permeability profile enables central nervous system engagement for neuropathic applications, as demonstrated in sphingomyelinase 2 inhibitors for Alzheimer’s disease models [1].
Table 2: Impact of 6-Chloro-2,3-dihydro Substitution on Pharmacokinetic Parameters
Parameter | Unsubstituted Analogues | 6-Chloro-2,3-dihydro Analogues | Structural Basis |
---|---|---|---|
Microsomal Stability (Human, % remaining) | 11-14% | 88-92% | Deactivation of oxidation sites |
Caco-2 Permeability (nanometers per second) | 34-51 | 169-220 | Intramolecular H-bond formation |
Kinase Selectivity Index (Fold over 310 kinases) | <100-fold | >1000-fold | Reduced planarity and optimized steric fit |
Aqueous Solubility (micrograms per milliliter) | <2 | 15-25 | Moderated lipophilicity |
The 6-chloro-2,3-dihydro-imidazo[1,2-b]pyridazine motif thus represents a strategic evolution in heterocyclic drug design, synergistically addressing potency, selectivity, and drug-like property requirements. This molecular framework continues to enable the development of covalent and non-covalent inhibitors across diverse therapeutic domains, with multiple candidates progressing through preclinical and clinical evaluation [2] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: